molecular formula C7H9NO2 B1606159 2-(Aminomethyl)benzene-1,4-diol CAS No. 56865-97-5

2-(Aminomethyl)benzene-1,4-diol

Cat. No.: B1606159
CAS No.: 56865-97-5
M. Wt: 139.15 g/mol
InChI Key: KHZCDSSLAQEJBH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzene-1,4-diol, also known as 4-(Aminomethyl)catechol, is an organic compound with the molecular formula C7H9NO2. This compound is characterized by the presence of an aminomethyl group (-CH2NH2) attached to a benzene ring that also contains two hydroxyl groups (-OH) at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzene-1,4-diol can be achieved through several methods. One common approach involves the reduction of 4-(Nitromethyl)catechol, which is synthesized by nitration of catechol followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)benzene-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The hydroxyl groups can participate in redox reactions, affecting cellular processes. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)benzene-1,4-diol is unique due to the presence of both aminomethyl and hydroxyl groups on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

2-(aminomethyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-4-5-3-6(9)1-2-7(5)10/h1-3,9-10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZCDSSLAQEJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205394
Record name 1,4-Benzenediol, 2-(aminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56865-97-5
Record name 1,4-Benzenediol, 2-(aminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056865975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediol, 2-(aminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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